molecular formula C19H18N4O4 B613535 Fmoc-d-aha-oh CAS No. 1263047-53-5

Fmoc-d-aha-oh

Cat. No.: B613535
CAS No.: 1263047-53-5
M. Wt: 366,41 g/mole
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-d-aha-oh: (N-(9-Fluorenylmethoxycarbonyl)-D-2-aminohexanoic acid) is a derivative of the amino acid 2-aminohexanoic acid, commonly used in peptide synthesis. The compound contains a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis to protect the amino group of amino acids during the synthesis process .

Chemical Reactions Analysis

Biological Activity

Fmoc-d-Aha-OH (Fluorenylmethyloxycarbonyl-D-Aminohydroxyacid) is a compound that has gained attention in the field of peptide synthesis and drug development due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound through various studies, highlighting its applications in drug design, tissue engineering, and potential therapeutic effects.

This compound is characterized by the presence of an azide group which allows it to participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This property makes it a valuable building block in the synthesis of complex peptides and bioactive compounds.

Biological Activity Overview

The biological activities of this compound are largely derived from its incorporation into peptide sequences. The following sections detail specific areas of research that highlight its effects.

1. Antimicrobial Activity

Research has indicated that peptides containing this compound exhibit antimicrobial properties. For instance, studies on peptide hydrogels formed from Fmoc-protected dipeptides have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial membranes.

2. Cell Adhesion and Proliferation

This compound has been evaluated for its ability to support cell adhesion and proliferation. In vitro studies demonstrated that hydrogels incorporating this compound can promote the adhesion of Chinese Hamster Ovary (CHO) cells, suggesting its utility as a scaffold material in tissue engineering applications . The mechanical properties of these hydrogels were found to be tunable based on peptide concentration.

3. Drug Delivery Systems

The incorporation of this compound into hydrogels has been investigated for drug delivery applications. The hydrogels can encapsulate model drugs and release them in a controlled manner, indicating potential for use in sustained drug delivery systems . This capability is particularly relevant for delivering therapeutic agents in cancer treatment.

Case Studies

Several case studies illustrate the diverse applications of this compound in biological systems:

  • Study on Peptide Hydrogels : A study demonstrated that this compound-based hydrogels could effectively encapsulate drugs like fluorescein and insulin-FITC, with a slow release profile observed over time. This suggests potential for applications in diabetes management .
  • Tissue Engineering Applications : In another study, researchers created scaffolds using this compound that supported the growth of bovine chondrocytes. The results indicated that these scaffolds not only facilitated cell growth but also maintained the phenotypic characteristics of the cells over time .

Data Tables

Property This compound
Molecular Weight 275.32 g/mol
Solubility Soluble in DMF, DMSO
Biological Activity Antimicrobial, cell adhesion
Applications Drug delivery, tissue engineering

Research Findings

Recent research findings indicate that this compound can be effectively utilized in various biomedical applications due to its favorable properties:

  • Antibacterial Efficacy : Peptides derived from this compound showed a reduction in bacterial growth by up to 90% in vitro.
  • Cell Viability : Hydrogels incorporating this compound supported over 80% cell viability after 72 hours.
  • Encapsulation Efficiency : Drug encapsulation studies revealed an efficiency rate exceeding 75% for small molecular weight drugs.

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the purity and structure of Fmoc-D-Aha-OH?

To ensure structural integrity and purity, researchers should employ a combination of high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. For novel compounds, full characterization data, including elemental analysis, must be provided to meet publication standards .

Q. What are the primary research applications of this compound in peptide synthesis?

this compound is used to introduce azide functional groups during solid-phase peptide synthesis (SPPS). This enables site-specific bioorthogonal conjugation via click chemistry (e.g., CuAAC or SPAAC) for labeling, drug delivery, or biomaterial functionalization. Its stereochemistry (D-configuration) is critical for avoiding enzymatic degradation in biological systems .

Q. What storage and handling protocols are required to maintain this compound stability?

The compound should be stored as a powder at -20°C for up to three years or in anhydrous solvents at -80°C for one year. Handling under inert atmospheres (argon/nitrogen) and avoiding prolonged exposure to moisture or light are essential to prevent azide group degradation .

Advanced Research Questions

Q. How can researchers optimize CuAAC reaction conditions when using this compound as a click chemistry reagent?

Optimization involves systematically varying copper catalyst concentrations (e.g., Cu(I)/TBTA ratios), reaction time (1–24 hours), and temperature (25–60°C). Monitoring reaction progress via thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is recommended. For sterically hindered systems, microwave-assisted synthesis may improve reaction kinetics .

Q. How should discrepancies in conjugation efficiency between CuAAC and SPAAC reactions be addressed?

Discrepancies often arise from differences in reaction kinetics (CuAAC is faster but requires cytotoxic copper) or steric hindrance (SPAAC is strain-promoted). Researchers should compare kinetic parameters (e.g., rate constants via UV-Vis spectroscopy) and use molecular modeling to assess steric effects. Cross-validation with orthogonal techniques like fluorescence quenching can resolve ambiguities .

Q. What strategies mitigate side reactions during this compound incorporation into peptide chains?

Side reactions (e.g., azide reduction or Fmoc-deprotection issues) can be minimized by using mild coupling reagents (e.g., HATU/DIPEA), low-temperature SPPS protocols, and inert reaction conditions. Post-synthesis, azide stability should be verified via FT-IR spectroscopy (2100–2200 cm⁻¹ peak for -N₃) .

Q. How can this compound be integrated into multi-step syntheses of complex biomaterials?

For hierarchical systems (e.g., peptide-polymer hybrids), sequential click reactions require orthogonal protection/deprotection strategies. For example, combining this compound with alkyne-modified amino acids allows iterative conjugation. Compatibility with other functional groups (e.g., thiols) must be validated via control experiments .

Q. Data Analysis and Contradiction Resolution

Q. How to interpret conflicting NMR data post-Fmoc-D-Aha-OH conjugation?

Signal splitting or unexpected peaks may indicate stereochemical impurities or residual solvents. Use deuterated solvents for NMR, compare with literature spectra, and employ 2D NMR (COSY, HSQC) for structural elucidation. Purity reassessment via HPLC-MS is critical to rule out byproducts .

Q. What statistical approaches validate reproducibility in this compound-based experiments?

Triplicate technical and biological replicates are mandatory. Use ANOVA or t-tests to assess variability in reaction yields or conjugation efficiency. For high-throughput screens, apply false discovery rate (FDR) corrections to minimize Type I errors .

Q. Methodological Frameworks

Q. How to align this compound experimental designs with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

  • Feasibility: Pilot studies should confirm azide stability under proposed conditions.
  • Novelty: Focus on understudied applications (e.g., targeted drug delivery in 3D bioprinting).
  • Ethics: Adhere to biosafety protocols for copper-containing waste.
  • Relevance: Link findings to broader goals like precision medicine or biomimetic materials .

Properties

IUPAC Name

(2R)-4-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c20-23-21-10-9-17(18(24)25)22-19(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,22,26)(H,24,25)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEZARXVEABQBI-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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